6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline ring system with tert-butyl and trimethyl substituents. It is known for its stability and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ketones in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve continuous flow reactors and the use of advanced purification techniques such as distillation and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The tert-butyl and trimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used as an antioxidant in the stabilization of polymers and other materials.
Mechanism of Action
The mechanism by which 6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,2’‘,6,6’,6’‘-Hexa-tert-butyl-4,4’,4’'-[(2,4,6-trimethyl-1,3,5-benzenetriyl)trismethylene]triphenol
- 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Uniqueness
6-tert-Butyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial.
Properties
CAS No. |
55643-24-8 |
---|---|
Molecular Formula |
C16H25N |
Molecular Weight |
231.38 g/mol |
IUPAC Name |
6-tert-butyl-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C16H25N/c1-11-10-16(5,6)17-14-8-7-12(9-13(11)14)15(2,3)4/h7-9,11,17H,10H2,1-6H3 |
InChI Key |
FZMMHASNMDFUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)C(C)(C)C)(C)C |
Origin of Product |
United States |
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